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molecular formula C11H14O4 B1465591 4-(3-Hydroxypropoxy)-3-methylbenzoic acid CAS No. 1273745-67-7

4-(3-Hydroxypropoxy)-3-methylbenzoic acid

Cat. No. B1465591
M. Wt: 210.23 g/mol
InChI Key: AIQBHUNKAPLXQB-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To methyl 3-fluoro-4-(3-methoxyprop-1-ynyl)benzoate (1.4 g, 6.3 mmol) in 2:1 mixture of THF:MeOH (15 mL) at room temperature was added 4 M sodium hydroxide solution (1.9 mL, 7.56 mmol) and reaction mixture was stirred for 1 hour. The solvent was removed in vacuo and the reaction mixture was extracted with ethyl ether, and layers were separated. The aqueous layer was acidified with 1M HCl solution and extracted with ethyl ether. The organics were separated, dried and concentrated in vacuo to give 4-(3-hydroxypropoxy)-3-methyl-benzoic acid (1.1 g, 85%) as a white solid. ESI-MS m/z calc. 208.2. found 209.2 (M+1)+; Retention time: 1.22 minutes (3 min run); 1H NMR (400 MHz, CDCl3) δ 7.85 (dd, J=8.0, 1.4 Hz, 1H), 7.80 (dd, J=9.5, 1.3 Hz, 1H), 7.59-7.49 (m, 1H), 4.39 (s, 2H), 3.48 (s, 3H).
Name
methyl 3-fluoro-4-(3-methoxyprop-1-ynyl)benzoate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1C#CCOC)[C:5]([O:7]C)=[O:6].[CH2:17]1C[O:20][CH2:19][CH2:18]1.[OH-:22].[Na+].[CH3:24]O>>[OH:20][CH2:19][CH2:18][CH2:17][O:22][C:11]1[CH:10]=[CH:9][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[CH3:24] |f:2.3|

Inputs

Step One
Name
methyl 3-fluoro-4-(3-methoxyprop-1-ynyl)benzoate
Quantity
1.4 g
Type
reactant
Smiles
FC=1C=C(C(=O)OC)C=CC1C#CCOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl ether, and layers
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
The organics were separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCOC1=C(C=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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